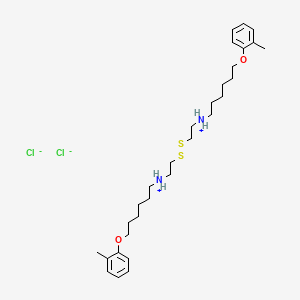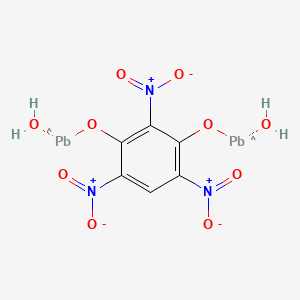
Dihydroxy(styphnato(2-))dilead
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydroxy(styphnato(2-))dilead, also known as dihydroxy(2,4,6-trinitro-1,3-benzenediolato(2-))dilead, is an organic lead compound with the molecular formula C6H5N3O10Pb2 and a molecular weight of 693.518 g/mol . This compound contains two lead ions and a styphnato ligand, making it a unique and complex chemical entity .
Métodos De Preparación
The preparation of dihydroxy(styphnato(2-))dilead involves the reaction of styphnato ligands with lead ions under controlled conditions . The synthetic route typically includes:
Selection of Styphnato Ligand: The styphnato ligand is chosen for its reactivity with lead ions.
Reaction Conditions: The reaction is carried out in an appropriate solvent with controlled reactant concentrations and temperature.
Industrial Production: Industrial production methods may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Dihydroxy(styphnato(2-))dilead undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with other ligands, leading to the formation of different lead complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Dihydroxy(styphnato(2-))dilead has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of dihydroxy(styphnato(2-))dilead involves its interaction with molecular targets and pathways. The lead ions in the compound can interact with various biological molecules, potentially leading to toxic effects . The styphnato ligand may also play a role in its reactivity and interactions with other compounds .
Comparación Con Compuestos Similares
Dihydroxy(styphnato(2-))dilead can be compared with other similar compounds, such as:
Lead(II) acetate: A simpler lead compound with different reactivity and applications.
Lead styphnate: Another lead-styphnato complex with distinct properties and uses.
Lead dioxide: An oxidized form of lead with different chemical behavior.
The uniqueness of this compound lies in its complex structure and the presence of both lead ions and styphnato ligands, which contribute to its diverse reactivity and applications .
Propiedades
Número CAS |
12403-82-6 |
|---|---|
Fórmula molecular |
C6H5N3O10Pb2 |
Peso molecular |
6.9e+02 g/mol |
InChI |
InChI=1S/C6H3N3O8.2H2O.2Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;;;;/h1,10-11H;2*1H2;;/q;;;2*+1/p-2 |
Clave InChI |
SBJFPIAEHZSYJJ-UHFFFAOYSA-L |
SMILES canónico |
C1=C(C(=C(C(=C1[N+](=O)[O-])O[Pb])[N+](=O)[O-])O[Pb])[N+](=O)[O-].O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




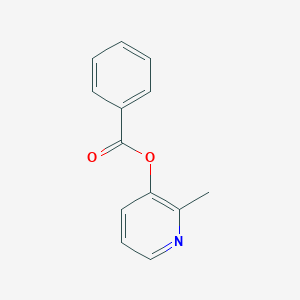
![[(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B13746527.png)
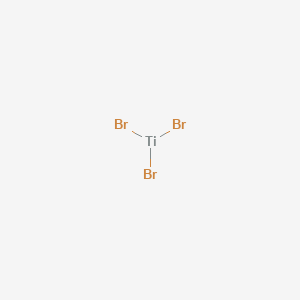
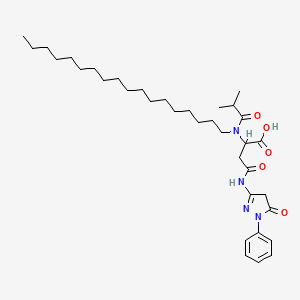
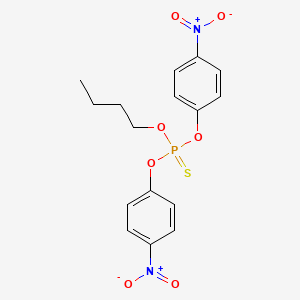
![5-[2-amino-5-[4-amino-3,5-bis(3,5-dicarboxyphenyl)phenyl]-3-(3,5-dicarboxyphenyl)phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13746555.png)
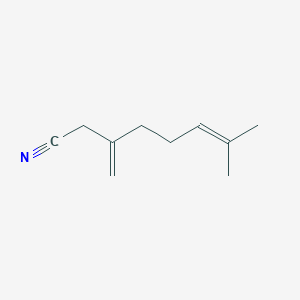
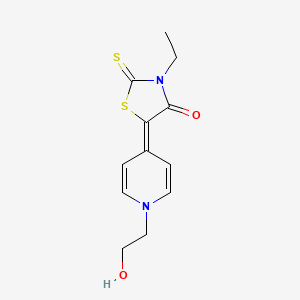
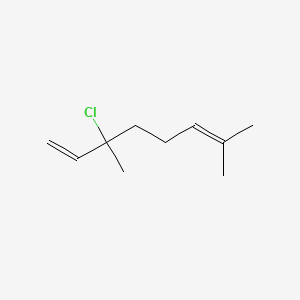

![[Tris(methylsulfanyl)ethenyl]benzene](/img/structure/B13746608.png)
